

Spectroscopic Analysis for Structural Confirmation of 2-Fluorobenzylamine: A Comparative Guide

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Compound of Interest

Compound Name: 2-Fluorobenzylamine

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This guide provides a comprehensive comparison of spectroscopic data for **2-fluorobenzylamine** against its structural isomers, 3-fluorobenzylamine and 4-fluorobenzylamine. The presented data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offers a robust framework for the unambiguous structural confirmation of **2-fluorobenzylamine**. Detailed experimental protocols are provided to ensure reproducibility of the analyses.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of the three fluorobenzylamine isomers. These distinctions are crucial for the positive identification of the 2-fluoro isomer.

Table 1: ^1H NMR and ^{13}C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (^1H) and carbon (^{13}C) atoms within a molecule. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard.

Compound	¹ H NMR (CDCl ₃ , 400 MHz)	¹³ C NMR (CDCl ₃ , 100 MHz)
2-Fluorobenzylamine	δ 7.20-7.35 (m, 2H, Ar-H), 7.00-7.15 (m, 2H, Ar-H), 3.95 (s, 2H, CH ₂), 1.60 (s, 2H, NH ₂)	δ 161.5 (d, J=245 Hz, C-F), 130.5 (d, J=4 Hz, Ar-C), 129.0 (d, J=8 Hz, Ar-C), 128.5 (d, J=2 Hz, Ar-C), 124.0 (d, J=4 Hz, Ar-C), 115.0 (d, J=22 Hz, Ar-C), 40.0 (CH ₂)
3-Fluorobenzylamine	δ 7.25-7.35 (m, 1H, Ar-H), 6.90-7.05 (m, 3H, Ar-H), 3.85 (s, 2H, CH ₂), 1.55 (s, 2H, NH ₂) [1]	δ 163.0 (d, J=243 Hz, C-F), 142.0 (d, J=7 Hz, Ar-C), 130.0 (d, J=8 Hz, Ar-C), 123.0 (d, J=3 Hz, Ar-C), 114.5 (d, J=21 Hz, Ar-C), 114.0 (d, J=21 Hz, Ar-C), 46.0 (CH ₂)
4-Fluorobenzylamine	δ 7.25 (dd, J=8.4, 5.4 Hz, 2H, Ar-H), 7.00 (t, J=8.6 Hz, 2H, Ar-H), 3.80 (s, 2H, CH ₂), 1.50 (s, 2H, NH ₂) [2]	δ 162.0 (d, J=244 Hz, C-F), 135.0 (d, J=3 Hz, Ar-C), 129.5 (d, J=8 Hz, Ar-C), 115.5 (d, J=21 Hz, Ar-C), 45.5 (CH ₂)

Table 2: IR and Mass Spectrometry Data

Infrared (IR) spectroscopy identifies functional groups based on their vibrational frequencies, while mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.

Compound	IR (Neat, cm ⁻¹)	Mass Spectrometry (EI, m/z)
2-Fluorobenzylamine	3360, 3280 (N-H str), 3060 (Ar C-H str), 2920, 2850 (C-H str), 1610, 1490 (C=C str), 1220 (C-F str), 750 (ortho-subst. bend)	125 (M ⁺), 108, 96, 77
3-Fluorobenzylamine	3370, 3290 (N-H str), 3050 (Ar C-H str), 2930, 2860 (C-H str), 1600, 1480 (C=C str), 1230 (C-F str), 870, 780 (meta-subst. bend)[3]	125 (M ⁺), 108, 96, 77[3]
4-Fluorobenzylamine	3370, 3290 (N-H str), 3040 (Ar C-H str), 2920, 2850 (C-H str), 1600, 1510 (C=C str), 1225 (C-F str), 820 (para-subst. bend) [4][5]	125 (M ⁺), 109, 96, 77[5][6]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz NMR spectrometer.
- Sample Preparation: Dissolve approximately 10-20 mg of the fluorobenzylamine isomer in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- ¹H NMR Acquisition:
 - Acquire the spectrum at 298 K.
 - Use a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
 - Collect 16 scans and apply a line broadening of 0.3 Hz before Fourier transformation.

- ^{13}C NMR Acquisition:
 - Acquire the spectrum at 298 K using a proton-decoupled pulse sequence.
 - Use a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds.
 - Collect 1024 scans and apply a line broadening of 1 Hz before Fourier transformation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.
- Sample Preparation: Apply a small drop of the neat liquid sample directly onto the ATR crystal.
- Data Acquisition:
 - Record the spectrum from 4000 to 400 cm^{-1} .
 - Co-add 32 scans at a resolution of 4 cm^{-1} .
 - Perform a background scan of the clean, empty ATR crystal prior to sample analysis.
 - The presented data is baseline corrected and normalized.

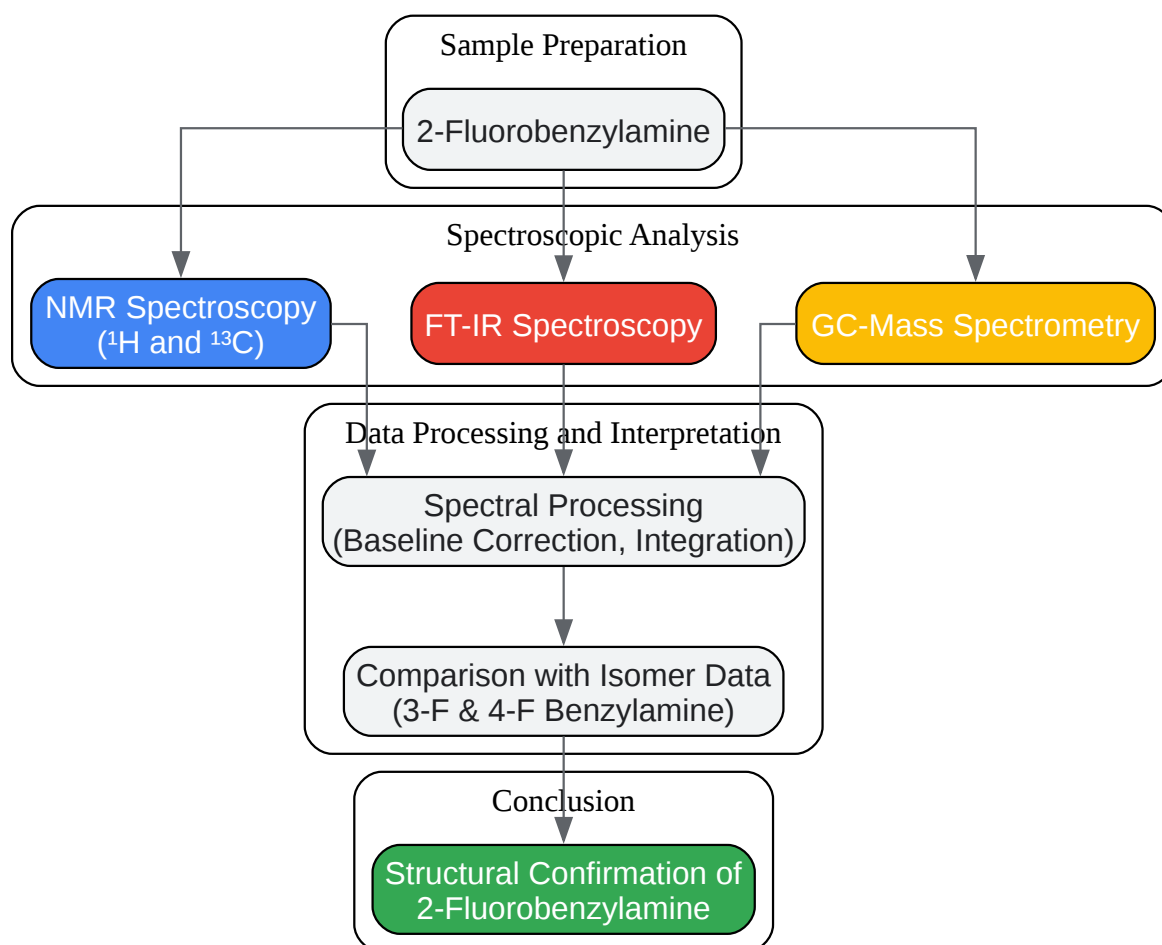
Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Sample Preparation: Prepare a 1 mg/mL solution of the fluorobenzylamine isomer in dichloromethane.
- GC Conditions:
 - Column: HP-5MS (30 m x 0.25 mm, 0.25 μm film thickness).

- Inlet Temperature: 250 °C.
- Injection Volume: 1 µL (splitless mode).
- Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Mass Range: Scan from m/z 40 to 200.

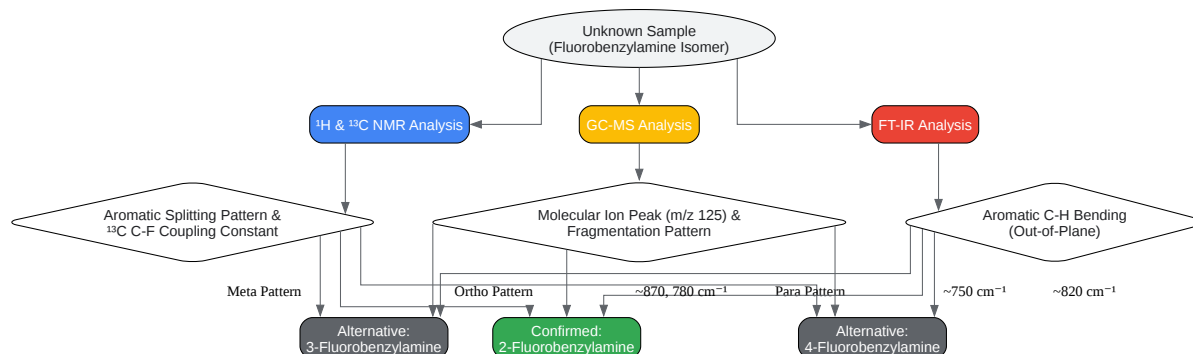
Visualization of Analytical Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical approach for structural confirmation.



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Caption: Experimental workflow for the spectroscopic analysis of **2-Fluorobenzylamine**.



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Caption: Logical process for structural confirmation via comparative spectroscopy.

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References

- 1. 3-Fluorobenzylamine(100-82-3) ¹H NMR spectrum [chemicalbook.com]
- 2. 4-Fluorobenzylamine(140-75-0) ¹H NMR [m.chemicalbook.com]
- 3. 3-Fluorobenzylamine | C₇H₈FN | CID 66853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Fluorobenzylamine(140-75-0) IR Spectrum [chemicalbook.com]

- 5. 4-Fluorobenzylamine | C₇H₈FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzenemethanamine, 4-fluoro- [webbook.nist.gov]
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